Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212348
InChI: InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3
SMILES:
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC17212348

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate -

Specification

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
IUPAC Name methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3
Standard InChI Key RHASQYWOJJWNHV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC2=C1C=C(C=C2Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate features a bicyclic indole core substituted with bromine at position 7, fluorine at position 5, and a methyl ester group at position 3 (Figure 1). The IUPAC name, methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, COC(=O)C1=CNC2=C1C=C(C=C2Br)F, encodes the spatial arrangement of atoms, while the InChIKey RHASQYWOJJWNHV-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H7BrFNO2\text{C}_{10}\text{H}_{7}\text{BrFNO}_{2}
Molecular Weight272.07 g/mol
IUPAC NameMethyl 7-bromo-5-fluoro-1H-indole-3-carboxylate
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2Br)F
InChIKeyRHASQYWOJJWNHV-UHFFFAOYSA-N

Physicochemical Profile

The compound’s halogen substituents confer distinct physicochemical traits. Bromine’s electronegativity (χ=2.96\chi = 2.96) and fluorine’s (χ=3.98\chi = 3.98) enhance dipole moments, influencing solubility and intermolecular interactions. While experimental data on boiling and melting points remain limited, analogs like 7-bromo-5-fluoro-3-methyl-1H-indole exhibit a density of 1.646 g/cm³ and a boiling point of 323.8°C , suggesting similar trends for the methyl ester derivative.

Synthesis and Optimization Strategies

Halogenation and Esterification Pathways

Synthesis typically begins with a pre-functionalized indole precursor, such as 5-fluoroindole, followed by regioselective bromination at position 7. Electrophilic aromatic substitution (EAS) using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) achieves this step. Subsequent esterification at position 3 employs methyl chloroformate (ClCO2CH3\text{ClCO}_2\text{CH}_3) under basic conditions (e.g., pyridine), yielding the target compound (Scheme 1).

Scheme 1: Synthetic Route

5-FluoroindoleBr2,DMFEAS7-Bromo-5-fluoroindoleClCO2CH3EsterificationMethyl 7-bromo-5-fluoro-1H-indole-3-carboxylate\text{5-Fluoroindole} \xrightarrow[\text{Br}_2, \text{DMF}]{\text{EAS}} \text{7-Bromo-5-fluoroindole} \xrightarrow[\text{ClCO}_2\text{CH}_3]{\text{Esterification}} \text{Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate}

Reaction Optimization

Key parameters include:

  • Temperature: Bromination proceeds optimally at 0–5°C to minimize side reactions.

  • Solvent Choice: DMF enhances bromine solubility, while dichloromethane (DCM) favors esterification.

  • Catalysts: Lewis acids like FeCl3\text{FeCl}_3 may accelerate EAS but risk over-halogenation.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies on analogous brominated indoles reveal cytotoxic effects against HT-29 (colon) and A549 (lung) cancer cells, with apoptosis induction via caspase-3 activation. The fluorine atom’s electron-withdrawing effect enhances binding to kinase domains (e.g., EGFR), disrupting signal transduction pathways.

Antimicrobial Efficacy

Bromo-fluoroindole derivatives exhibit broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Synergistic effects with β-lactam antibiotics suggest potential as antibiotic adjuvants.

Applications in Drug Discovery

Lead Compound Optimization

The methyl ester group serves as a prodrug moiety, improving bioavailability. Hydrolysis in vivo yields the free carboxylic acid, enhancing target engagement. Structural analogs in patent RU2387642C2 demonstrate reduced toxicity (LD₅₀ >500 mg/kg in rodents) while maintaining efficacy .

Pharmacokinetic Profiling

Preliminary data indicate high gastrointestinal absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s) and blood-brain barrier penetration (logBB >0.3), positioning it for CNS-targeted therapies.

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparisons

CompoundSubstituentsBioactivity Highlights
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate7-Br, 5-F, 3-COOCH₃Antiviral, anticancer, antimicrobial
7-Bromo-5-fluoro-3-methyl-1H-indole7-Br, 5-F, 3-CH₃Antiproliferative (IC₅₀ = 8.2 μM, A549)
5-Substituted indole-3-carboxylic acid derivativesVariable R-groupsAntiviral (IC₅₀ = 2.3 μM, H1N1)

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